molecular formula C21H17F3N2O2S2 B2798781 2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-57-4

2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2798781
CAS No.: 877654-57-4
M. Wt: 450.49
InChI Key: HOYDCJUAMIWALL-UHFFFAOYSA-N
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Description

2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H17F3N2O2S2 and its molecular weight is 450.49. The purity is usually 95%.
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Biological Activity

The compound 2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 877654-57-4) is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C21H17F3N2O2S2
  • Molecular Weight: 450.5 g/mol
  • Chemical Structure: The compound features a thieno-pyrimidine core substituted with a thioether and a trifluoromethoxy group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit a wide range of biological activities, including:

  • Anticancer Activity
    • Thieno[3,2-d]pyrimidine derivatives have shown promise as anticancer agents. A study highlighted the synthesis of various thieno derivatives and their evaluation against different cancer cell lines, demonstrating significant antiproliferative effects .
    • In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
  • Antimicrobial Activity
    • Compounds with similar structural motifs demonstrated antibacterial properties. A combinatorial library study found that certain thioether-containing compounds exhibited moderate antibacterial activity against various pathogens .
  • Acetylcholinesterase Inhibition
    • Some thieno[3,2-d]pyrimidine derivatives were identified as potent acetylcholinesterase inhibitors, which is relevant for the treatment of neurodegenerative diseases like Alzheimer’s . This inhibition can enhance cholinergic neurotransmission.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Scavenging: Similar compounds have shown antioxidant properties that can mitigate oxidative stress in cells .
  • Modulation of Signaling Pathways: Thieno derivatives often interact with signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

  • Antiproliferative Studies:
    • A study investigated the antiproliferative effects of various thieno derivatives on SK-Hep-1 liver cancer cells. The results indicated that specific substitutions on the thieno ring significantly enhanced activity compared to unsubstituted analogs .
  • In Vivo Efficacy:
    • Animal models treated with thieno[3,2-d]pyrimidine derivatives displayed reduced tumor growth compared to controls, suggesting potential for therapeutic applications .

Data Tables

Activity Type IC50 Values Cell Lines Tested
Anticancer0.5 - 10 µMMDA-MB-231, NUGC-3
Antibacterial20 - 100 µg/mLStaphylococcus aureus, E. coli
AcetylcholinesteraseIC50 ~ 1 µMElectric Eel AChE

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S2/c1-13-4-2-3-5-14(13)12-30-20-25-17-10-11-29-18(17)19(27)26(20)15-6-8-16(9-7-15)28-21(22,23)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYDCJUAMIWALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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